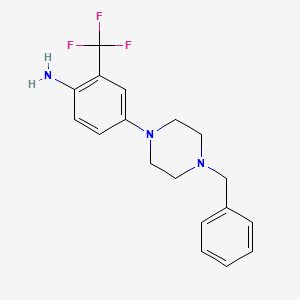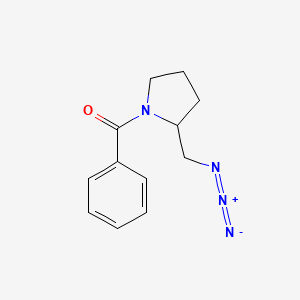
2-(Azidomethyl)-1-benzoylpyrrolidine
Übersicht
Beschreibung
The compound “2-(Azidomethyl)-1-benzoylpyrrolidine” likely belongs to the class of organic compounds known as azides . Azides are organic compounds containing the functional group -N3, which is composed of three nitrogen atoms. They are used in a variety of chemical reactions due to their high reactivity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate precursor with an azide source . The exact method would depend on the specific structure of the compound and the availability of starting materials.Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques such as X-ray crystallography . This involves the diffraction of X-rays by the electrons in the compound, which allows the determination of the positions of the atoms .Chemical Reactions Analysis
Azides are known for their high reactivity and can participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions, or as electrophiles in reactions with nucleophilic species .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include spectroscopic methods to determine the compound’s structure, and physical methods to determine properties such as melting point, boiling point, and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted 1-Benzylpyrrolidines and 1-Benzylpiperidines : Moragues et al. (1976) described the preparation and interconversion of 2-substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines, which involves intermediate aziridines. The reduction of a mixture containing 2-azidomethyl-1-benzyl-pyrrolidine resulted in a 50:50 mixture of 2-aminomethyl-1-benzylpyrrolidine and 3-amino-1-benzyl-piperidine (Moragues, Prieto, Spickett, & Vega, 1976).
RNA Synthesis Utilizing Azido-Based Protecting Groups : Efimov et al. (2009) reported the use of azidomethyl and 2-(azidomethyl)benzoyl as 2′-OH protecting groups in the preparation of oligoribonucleotides. This research demonstrates the compound's application in RNA synthesis, particularly in the phosphotriester solid-phase method (Efimov, Aralov, Klykov, & Chakhmakhcheva, 2009).
Protection of Hydroxy and Amino Functions of Deoxyribonucleosides : Wada et al. (2001) developed 2-(azidomethyl)benzoyl (AZMB) as a new protecting group for deoxyribonucleosides' hydroxy and amino functions, highlighting its usefulness in nucleic acid chemistry (Wada, Ohkubo, Mochizuki, & Sekine, 2001).
Recyclization Reactions in Chemical Synthesis : Shvidenko et al. (2010) used 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, derived from 2-benzoylpyrrolidine, in the synthesis of γ-aminopropylpyrazoles and pyrimidines, indicating its role in the formation of complex chemical structures (Shvidenko, Nazarenko, Shvidenko, & Tolmachev, 2010).
Preparation as a Protective Group in Chemistry : Matsuda et al. (2002) developed a novel preparation method of 2-(azidomethyl)benzoic acid, a precursor of AZMB protective group. This method is significant for providing a pure sample without the need for chromatographic purifications, demonstrating the compound's role in simplifying chemical synthesis processes (Matsuda, Hashimoto, & Okuno, 2002).
Magnetic Behavior in Inorganic Chemistry : Abu-Youssef et al. (1999) studied the reaction of sodium azide with manganese(II) and pyridine derivatives, leading to one-dimensional systems involving 2-benzoylpyridine. This research contributes to the understanding of magnetic behavior in inorganic compounds (Abu-Youssef, Escuer, Gatteschi, Goher, Mautner, & Vicente, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(Azidomethyl)-1-benzoylpyrrolidine plays a significant role in biochemical reactions, particularly in the context of bioorthogonal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions, commonly referred to as "click chemistry" . The azide group in this compound can form stable triazole linkages with alkyne-functionalized biomolecules, facilitating the labeling and modification of proteins and nucleic acids. This interaction is highly specific and occurs under mild conditions, making it valuable for studying complex biological systems.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key proteins involved in signal transduction . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also notable, as this compound can modify enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition . This reaction is catalyzed by copper ions and results in the formation of stable triazole linkages. The compound can inhibit or activate enzymes by covalently modifying their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA and altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation and reduction reactions . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through both passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. Its distribution is influenced by factors such as tissue perfusion, cellular uptake rates, and binding affinities .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its binding to localization signals. This targeted localization can affect the compound’s activity and function within different cellular organelles .
Eigenschaften
IUPAC Name |
[2-(azidomethyl)pyrrolidin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-15-14-9-11-7-4-8-16(11)12(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCMHLSEGQGGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




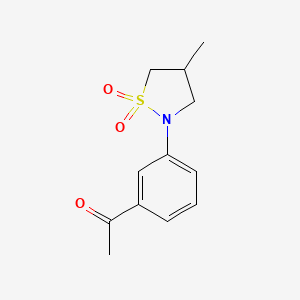
![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)


![ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B1380039.png)
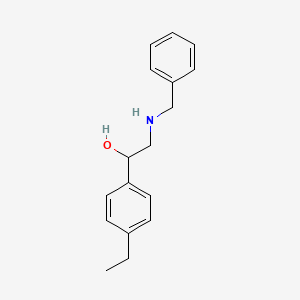
![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)

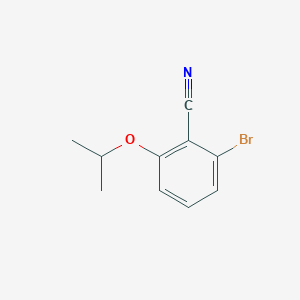
![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)

